molecular formula C5H3ClF3IN2O2S B2785117 5-Iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride CAS No. 1946816-93-8

5-Iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride

Cat. No.: B2785117
CAS No.: 1946816-93-8
M. Wt: 374.5
InChI Key: GCJIOGVCRIDGER-UHFFFAOYSA-N
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Description

5-Iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClF3IN2O2S It is a pyrazole derivative that contains iodine, trifluoroethyl, and sulfonyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the trifluoroethyl group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Iodination: The iodination of the pyrazole ring can be achieved using iodine or iodine monochloride in the presence of an oxidizing agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Oxidation and reduction reactions: The iodine atom in the compound can participate in oxidation and reduction reactions, leading to the formation of different iodinated species.

    Coupling reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl boronic acids.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.

Major Products

    Sulfonamide derivatives: Formed from reactions with amines.

    Sulfonate esters: Formed from reactions with alcohols.

    Sulfonate thioesters: Formed from reactions with thiols.

    Coupled products: Formed from cross-coupling reactions with boronic acids.

Scientific Research Applications

5-Iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 5-Iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluoroethyl and sulfonyl chloride groups can enhance the compound’s binding affinity and specificity for its targets, while the iodine atom may facilitate oxidative or reductive transformations.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride: Similar structure but with a bromine atom instead of iodine.

    5-Chloro-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride: Similar structure but with a chlorine atom instead of iodine.

    5-Fluoro-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 5-Iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride imparts unique reactivity and properties compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s electronic properties and reactivity in chemical reactions. Additionally, the trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

5-iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3IN2O2S/c6-15(13,14)3-1-11-12(4(3)10)2-5(7,8)9/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJIOGVCRIDGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1S(=O)(=O)Cl)I)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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